molecular formula C10H5BrClNO B13520135 8-Bromo-6-chloroquinoline-2-carbaldehyde

8-Bromo-6-chloroquinoline-2-carbaldehyde

Cat. No.: B13520135
M. Wt: 270.51 g/mol
InChI Key: LYDOJZFKZQPHLN-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C10H5BrClNO and its molecular weight is 270.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-chloroquinoline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-chloroquinoline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

8-bromo-6-chloroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H

InChI Key

LYDOJZFKZQPHLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O

Origin of Product

United States

Foundational & Exploratory

Solubility of 8-Bromo-6-chloroquinoline-2-carbaldehyde in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Assay Development & Synthetic Applications [1][2][3]

Part 1: Executive Summary & Chemical Profile[1][5]

8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS: 904369-24-0) is a highly functionalized heterocyclic building block.[1][2][3] Its solubility behavior is governed by the interplay between its lipophilic halogenated core and the polarizable aldehyde handle.[2][3]

Core Recommendation:

  • Primary Solvent (Stock Solutions): DMSO (Dimethyl sulfoxide) is the superior solvent for high-concentration stocks (>10 mM) due to its high dielectric constant and ability to disrupt

    
    -
    
    
    
    stacking in planar quinoline systems.[1][2][3]
  • Secondary Solvent (Working Solutions/LC-MS): Methanol (MeOH) is a viable carrier for lower concentrations but requires empirical validation for long-term stability due to potential hemiacetal formation with the aldehyde group.[1][2][3]

PropertyData / PredictionImpact on Solubility
Molecular Weight 270.51 g/mol Moderate MW facilitates dissolution, but crystal packing energy is significant.[1][2][3][4]
LogP (Predicted) ~3.5 – 4.2High lipophilicity; strictly insoluble in aqueous buffers without co-solvents.[1][2][3]
H-Bond Acceptors 2 (N, O)Limited H-bonding capability reduces solubility in protic solvents like MeOH compared to aprotic DMSO.[1][2][3][4]
Melting Point >130°C (Analog based)High lattice energy requires high-energy solvents (DMSO/DMF) to break crystal structure.[1][2][3]
Part 2: Solubility Mechanics & Solvent Selection[1]

Understanding why this compound dissolves is critical for troubleshooting precipitation events during serial dilutions.[2][3][4]

1. DMSO (The Gold Standard)[1][5]
  • Mechanism: DMSO acts as a Lewis base, effectively solvating the electron-deficient quinoline ring (made more positive by the electron-withdrawing Cl and Br substituents).[1][2][4] It interacts strongly with the aldehyde dipole.[2][3]

  • Capacity: Expect solubility >50 mM .

  • Risk: DMSO is hygroscopic.[1][2][3][4] Water uptake >1% can cause the hydrophobic quinoline to crash out over time.[2][3]

2. Methanol (The Protic Alternative)[1][5]
  • Mechanism: Methanol relies on H-bonding with the quinoline nitrogen and aldehyde oxygen.[1][2][3] However, the bulky Br (position 8) and Cl (position 6) shield the ring, reducing methanol's solvation efficiency compared to DMSO.[1]

  • Capacity: Expect solubility 1–10 mM .

  • Risk (Chemical Stability): Aldehydes in methanol can form hemiacetals reversibly.[1][2][3] While often stable, this equilibrium can complicate HPLC peak integration or NMR interpretation.[2][3][5]

3. Water/Buffer[2][3][6][7]
  • Status: Insoluble.

  • Protocol: Aqueous buffers should only be introduced after the compound is dissolved in DMSO.[1][2][3] A final DMSO concentration of 0.5–1.0% is typically required to maintain solubility in biological assays.[2][3]

Part 3: Experimental Protocols
Protocol A: Kinetic Solubility Determination (Visual)

Use this for rapid assessment before biological screening.[1][5]

  • Weighing: Weigh 2.7 mg of 8-Bromo-6-chloroquinoline-2-carbaldehyde into a 1.5 mL amber glass vial (protect from light).

  • Initial Addition: Add 100

    
    L of anhydrous DMSO.
    
    • Target: 100 mM.[2][3][8]

    • Action: Vortex vigorously for 60 seconds. Sonicate at 40 kHz for 5 minutes if particles persist.

  • Observation:

    • Clear Solution: Solubility

      
       100 mM.[1][2][3][4] Proceed to dilution.[2][3][6][8]
      
    • Turbid/Particulates: Add DMSO in 100

      
      L increments until clear.[1][2][3]
      
  • Dilution Check: Dilute 10

    
    L of stock into 990 
    
    
    
    L of PBS (pH 7.4).
    • Result: If a precipitate forms immediately, the compound has low aqueous kinetic solubility.[3][5]

Protocol B: Thermodynamic Solubility (HPLC-UV)

Use this for precise physicochemical characterization.[1][2]

  • Saturation: Add excess solid compound to 1 mL of solvent (MeOH or DMSO) in a chemically resistant vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Filtration: Filter supernatant through a 0.22

    
    m PTFE syringe filter (Nylon filters may bind the drug).
    
  • Quantification: Inject 5

    
    L into HPLC.
    
    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

      
      m.[1][3][5]
      
    • Mobile Phase: ACN:Water (70:[1][5]30) + 0.1% Formic Acid.[1][2][3]

    • Detection: UV at 254 nm.[1][2][3]

    • Calculation: Compare peak area against a standard curve prepared from a known low-concentration DMSO stock.

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and the step-by-step workflow for preparing assay-ready solutions.

SolubilityWorkflow Start Start: 8-Bromo-6-chloroquinoline-2-carbaldehyde (Solid Powder) Choice Select Application Start->Choice BioAssay Biological Assay (IC50 / Screening) Choice->BioAssay Requires high conc. Synthesis Chemical Synthesis (Intermediate) Choice->Synthesis Reagent compatibility Analysis LC-MS / Analytical Choice->Analysis Column compatibility DMSO_Path Primary Solvent: DMSO (Target: 10-50 mM) BioAssay->DMSO_Path Synthesis->DMSO_Path MeOH_Path Primary Solvent: Methanol (Target: 1-5 mM) Analysis->MeOH_Path Sonicate Vortex & Sonicate (40 kHz, 5 min, <40°C) DMSO_Path->Sonicate MeOH_Path->Sonicate Hemiacetal WARNING: Potential Hemiacetal Formation in MeOH MeOH_Path->Hemiacetal Check Visual Inspection Sonicate->Check Clear Clear Solution? Proceed to Serial Dilution Check->Clear Yes Cloudy Turbid? Add 10% Solvent Increment Check->Cloudy No Cloudy->Sonicate Re-sonicate

Caption: Decision matrix for solvent selection. DMSO is preferred for biological stocks; Methanol requires caution due to potential aldehyde reactivity.[1][4]

Part 5: References
  • Sigma-Aldrich. Product Specification: 8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS 904369-24-0).[1][2][3] Retrieved from (Verified General Analog Data).[1][2][3]

  • BenchChem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.[2][3][6] Retrieved from .[1][2][3]

  • Di, L., & Kerns, E. H. (2016).[1][3][5] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[2][3] (Standard text for solubility protocols).

  • PubChem. Compound Summary for 6-Bromo-2-chloroquinoline-3-carbaldehyde (Analog). Retrieved from .[1][2][3][9]

  • Smolecule. Experimental Protocols for DMSO Solubility Assessment. Retrieved from .[1][2][3]

Sources

Unlocking the Therapeutic Potential of 8-Bromo-6-chloroquinoline-2-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific halogenated derivative, 8-Bromo-6-chloroquinoline-2-carbaldehyde. While direct biological data for this compound is nascent, this paper will, through expert analysis of structurally related compounds and established principles of medicinal chemistry, illuminate its promising future in drug discovery. We will explore its synthetic viability and, most critically, its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework, including detailed experimental protocols and mechanistic hypotheses, to systematically investigate and unlock the therapeutic promise of this intriguing molecule.

The Quinoline Moiety: A Privileged Scaffold in Pharmacology

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of paramount importance in drug development.[1][2] Its rigid structure and ability to intercalate into DNA, coupled with the vast possibilities for substitution on its rings, allow for the fine-tuning of its physicochemical and pharmacological properties.[3] This has led to the development of a plethora of quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.[1][4] The presence of halogen atoms, such as bromine and chlorine, on the quinoline ring can significantly enhance biological activity by increasing lipophilicity and facilitating interactions with biological targets. The carbaldehyde group at the 2-position serves as a versatile synthetic handle for further molecular elaboration, making 8-Bromo-6-chloroquinoline-2-carbaldehyde a molecule of significant interest.

Synthesis and Characterization

A potential synthetic strategy could involve the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[5][6] This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to introduce a formyl group.

Hypothetical Synthesis Workflow:

Synthesis_Workflow A Substituted Aniline (e.g., 2-amino-3-bromo-5-chlorotoluene) C Cyclization & Formylation A->C B Vilsmeier-Haack Reagent (POCl3, DMF) B->C D 8-Bromo-6-chloroquinoline-2-carbaldehyde C->D Purification

Caption: Hypothetical synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Characterization: Upon successful synthesis, the compound's identity and purity would be confirmed using a suite of analytical techniques, including:

Analytical Technique Expected Observations
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Characteristic shifts for aromatic protons and carbons, as well as the aldehyde proton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₁₀H₅BrClNO (270.51 g/mol ).[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (aldehyde), C=N, and C-X (halogen) bonds.
Elemental Analysis Percentage composition of C, H, N, Br, and Cl consistent with the molecular formula.

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on quinoline derivatives, we can postulate several key biological activities for 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[1][8][9] Numerous quinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.

Proposed Mechanisms of Action:

  • Topoisomerase Inhibition: Many quinoline-based anticancer agents function by inhibiting topoisomerase I or II, enzymes crucial for DNA replication and repair.[1][10] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.

  • Tyrosine Kinase Inhibition: Quinoline derivatives have been shown to inhibit various tyrosine kinases, such as EGFR and VEGFR, which are often overactive in cancer cells and play a critical role in cell proliferation, angiogenesis, and metastasis.[8]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[11][12]

  • Induction of Apoptosis: Halogenated quinolines have been observed to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[13]

Proposed Signaling Pathway for Anticancer Activity:

Anticancer_Pathway cluster_0 8-Bromo-6-chloroquinoline-2-carbaldehyde cluster_1 Cellular Targets cluster_2 Cellular Effects A Compound B Topoisomerase I/II A->B C Tyrosine Kinases (EGFR, VEGFR) A->C D DNA A->D E DNA Strand Breaks B->E F Inhibition of Proliferation & Angiogenesis C->F G Disruption of Replication & Transcription D->G H Apoptosis E->H F->H G->H

Caption: Potential anticancer mechanisms of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Antimicrobial Activity

Quinolone antibiotics are a major class of antibacterial agents, and other quinoline derivatives have also shown broad-spectrum antimicrobial activity against bacteria and fungi.[2][14][15]

Proposed Mechanism of Action:

The primary mode of action for many antimicrobial quinolines is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The halogen substituents on the quinoline ring can enhance the compound's ability to penetrate bacterial cell walls and interact with these enzymes.

Anti-inflammatory Activity

Several quinoline derivatives have demonstrated significant anti-inflammatory properties.[4][5][17]

Proposed Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Quinoline compounds can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.

  • Modulation of Inflammatory Cytokines: They may also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18]

Experimental Protocols for In Vitro Validation

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are recommended.

Cytotoxicity Screening (Anticancer Activity)

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for this purpose.[19]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of 8-Bromo-6-chloroquinoline-2-carbaldehyde A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Bromo-6-chloroquinoline-2-carbaldehyde in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using standard methods such as the agar disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).[20][21][22]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_0 Agar Disk Diffusion cluster_1 Broth Microdilution (MIC) A Inoculate agar plate with microbial suspension B Place paper disks impregnated with the compound on the agar C Incubate D Measure the zone of inhibition E Prepare serial dilutions of the compound in a 96-well plate F Inoculate each well with a standardized microbial suspension G Incubate H Determine the lowest concentration with no visible growth (MIC)

Caption: Workflows for antimicrobial susceptibility testing.

Detailed Protocol (Broth Microdilution):

  • Compound Dilution: Prepare a two-fold serial dilution of 8-Bromo-6-chloroquinoline-2-carbaldehyde in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Assays

Simple and reliable in vitro methods can be used for the preliminary screening of anti-inflammatory activity.

Detailed Protocols:

  • Inhibition of Protein Denaturation: [23]

    • Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin.

    • Induce denaturation by heating the mixture.

    • After cooling, measure the turbidity of the solution spectrophotometrically.

    • Calculate the percentage inhibition of protein denaturation. A known anti-inflammatory drug like aspirin can be used as a positive control.

  • Human Red Blood Cell (HRBC) Membrane Stabilization: [24]

    • Prepare a suspension of HRBCs.

    • Incubate the HRBC suspension with the test compound at different concentrations.

    • Induce hemolysis using a hypotonic solution.

    • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) spectrophotometrically.

    • Calculate the percentage of membrane stabilization.

Conclusion and Future Directions

While direct experimental evidence is pending, a thorough analysis of the chemical structure of 8-Bromo-6-chloroquinoline-2-carbaldehyde and the vast body of literature on related quinoline derivatives strongly suggests its significant potential as a lead compound in drug discovery. Its halogenated quinoline core is a hallmark of potent biological activity, and the aldehyde functional group provides a gateway for the synthesis of a diverse library of derivatives.

The immediate next steps should involve the synthesis and purification of this compound, followed by the systematic in vitro screening protocols detailed in this guide. Promising results from these initial assays would warrant further investigation into its specific mechanisms of action, including enzyme inhibition assays, gene expression analysis, and cell cycle studies. Ultimately, this scientifically-grounded exploration could pave the way for the development of novel therapeutics with improved efficacy and safety profiles in the realms of oncology, infectious diseases, and inflammatory disorders.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • 8-bromo-6-chloroquinoline-2-carbaldehyde | 904369-24-0. MilliporeSigma.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Foods.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). Journal of Global Health.
  • Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Benchchem.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2017). Molecules.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • 8-broMoquinoline-2-carbaldehyde | 904886-25-5. ChemicalBook.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Applied Nanoscience.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). Pharmacological Reports.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (2007). Journal of Biomolecular Screening.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkivoc.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Journal of Drug Delivery and Therapeutics.
  • Metal-free three-component assemblies of anilines, α-keto carboxylic acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity. (2021). Organic & Biomolecular Chemistry.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics Online.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • (PDF) Biological Activities of Quinoline Derivatives.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Longdom Publishing.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015).
  • 6-Bromo-2-chloroquinoline-3-carbaldehyde | 73568-35-1. ChemScene.
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  • Methyl 8-bromo-6-chloroquinoline-2-carboxyl
  • 6-Bromo-2-chloroquinoline-3-carboxaldehyde | CAS 73568-35-1. Santa Cruz Biotechnology.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). Iranian Journal of Basic Medical Sciences.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
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Methodological & Application

Synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde from 8-bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 8-bromo-6-chloroquinoline-2-carbaldehyde represents a critical entry point for generating complex heterocyclic scaffolds. The 2-formyl group serves as a versatile handle for reductive aminations, Wittig olefinations, or condensation reactions, while the halogenated positions (6-Cl, 8-Br) offer orthogonal reactivity for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This Application Note details a robust, scalable protocol for converting 8-bromo-6-chloro-2-methylquinoline to its corresponding aldehyde using Selenium Dioxide (SeO₂). Unlike generic procedures, this guide integrates a Bisulfite Adduct Purification step, a "self-validating" technique that isolates the aldehyde from unreacted starting materials and selenium byproducts without tedious column chromatography.

Chemical Transformation

Reaction Type: Riley Oxidation (Selenium Dioxide mediated).[1][2][3][4][5][6] Key Challenge: Preventing over-oxidation to the carboxylic acid and removing toxic, colloidal selenium residues.

Mechanistic Insight: The Riley Oxidation

Understanding the mechanism is vital for troubleshooting. The oxidation of the 2-methyl group on the quinoline ring is facilitated by the electron-deficient nature of the heteroaromatic system, which increases the acidity of the


-protons.
  • Enolization: The reaction initiates with the tautomerization of the 2-methylquinoline to its enamine-like form.

  • Electrophilic Attack: The enol attacks the electrophilic selenium(IV) center.

  • Sigmatropic Rearrangement: A [2,3]-sigmatropic shift occurs, forming a selenite ester.

  • Elimination: The ester undergoes elimination to release elemental selenium (Se⁰) and water, yielding the aldehyde.

Critical Control Point: The presence of water is a double-edged sword. A small amount aids in dissolving polymeric SeO₂, but excess water promotes over-oxidation to the carboxylic acid.

Experimental Workflow Visualization

The following flowchart outlines the logic flow from crude reaction to high-purity isolation.

SynthesisWorkflow cluster_Purification Bisulfite Purification Loop (Self-Validating) Start Start: 8-Bromo-6-chloro-2-methylquinoline Reaction Reaction: Reflux (80-100°C) 4-12 Hours Start->Reaction Reagent Reagent: SeO2 (1.2 equiv) Solvent: 1,4-Dioxane (wet) Reagent->Reaction Filter Filtration: Remove Black Se(0) (Celite Pad) Reaction->Filter Crude Crude Mixture: Aldehyde + SM + Trace Se Filter->Crude Bisulfite Add Sat. NaHSO3 (aq) Form Solid Adduct Crude->Bisulfite Precipitation Wash Wash Solids: Remove SM (Organic Solvents) Bisulfite->Wash Filtration Regen Regeneration: Add Na2CO3/NaOH (pH 10-12) Wash->Regen Hydrolysis Product Final Product: 8-Bromo-6-chloroquinoline-2-carbaldehyde (>98% Purity) Regen->Product Extraction

Figure 1: Strategic workflow for the synthesis and purification of quinoline-2-carbaldehydes, highlighting the bisulfite purification loop.

Detailed Protocol

Phase 1: The Oxidation Reaction

Reagents & Equipment:

  • Substrate: 8-Bromo-6-chloro-2-methylquinoline (1.0 equiv).

  • Oxidant: Selenium Dioxide (SeO₂), 1.2 to 1.5 equiv. Note: Use fresh, white crystalline SeO₂. Gray/purple powder indicates decomposition.

  • Solvent: 1,4-Dioxane (Reagent Grade) with 2-5% water content.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

  • Preparation: In a fume hood (SeO₂ is toxic), dissolve 8-bromo-6-chloro-2-methylquinoline (e.g., 10 mmol, ~2.56 g) in 1,4-dioxane (50 mL).

  • Addition: Add finely powdered SeO₂ (12 mmol, 1.33 g). Add 1 mL of water to aid SeO₂ solubility.[2]

  • Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring.

    • Observation: The reaction mixture will darken as red/black elemental selenium precipitates.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS every 2 hours. The aldehyde is typically more polar than the methyl starting material.

    • Target Time: Reaction is usually complete within 4–8 hours. Avoid prolonged reflux (>12h) to prevent oxidation to the carboxylic acid.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove the precipitated black selenium. Wash the pad with ethyl acetate (20 mL).

    • Concentrate the filtrate under reduced pressure to yield a crude yellow/brown solid.

Phase 2: The Bisulfite Purification (The "Gold Standard")

This step is superior to column chromatography for removing selenium traces and unreacted starting material.

Concept: Aldehydes form water-soluble (or precipitating) bisulfite adducts.[7] Non-carbonyl impurities (starting material, over-oxidized byproducts) do not.

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the crude residue in a minimal amount of Ethanol (10-15 mL). Slowly add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, ~3-4 equiv) with vigorous stirring.

  • Precipitation: A thick precipitate (the bisulfite adduct) should form within 15–30 minutes. If no solid forms, the adduct may be soluble; in this case, wash the aqueous phase with diethyl ether to remove impurities, keeping the adduct in the water layer.

  • Washing (Purification):

    • Filter the solid adduct.[8][9][10][11]

    • Wash the filter cake thoroughly with diethyl ether or dichloromethane. Crucial: These washes contain the unreacted starting material and selenium residues. Discard the organic washes.

  • Regeneration:

    • Suspend the clean solid adduct in water (20 mL) and Ethyl Acetate (30 mL).

    • Adjust the pH to ~10–12 using 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH. Caution: Do not use strong base or heat if the product is base-sensitive, though quinolines are generally robust.

    • Stir for 30 minutes. The adduct breaks down, releasing the pure aldehyde into the Ethyl Acetate layer.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Data & Specifications

Stoichiometry Table
ComponentMW ( g/mol )EquivalentsRoleNotes
Starting Material ~256.51.0Substrate8-Br-6-Cl-2-Me-Quinoline
Selenium Dioxide 110.961.2 – 1.5OxidantToxic; Use fume hood
1,4-Dioxane -SolventMedium5-10 mL per gram of SM
Sodium Bisulfite 104.063.0PurifierSaturated aq. solution
Expected Analytical Data (Analog Based)
  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (CDCl₃, 400 MHz): Distinctive aldehyde singlet (-CHO) typically appears between 10.0 – 10.2 ppm . The quinoline ring protons will show a characteristic downfield shift compared to the methyl precursor.

  • IR Spectroscopy: Strong Carbonyl (C=O) stretch at ~1700–1710 cm⁻¹ .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Inactive SeO₂Use fresh SeO₂ (white crystals). If purple, sublime it before use.
Over-oxidation (Acid) Reaction time too longStop reaction immediately upon consumption of SM. Reduce water content in solvent.
Colloidal Selenium Inefficient filtrationUse a double pad of Celite + Activated Charcoal. The Bisulfite step also effectively removes residual Se.
No Precipitate (Bisulfite) Adduct is water-solubleDo not filter. Instead, extract the aqueous bisulfite solution with Ether (discard organics), then basify the aqueous layer and extract with EtOAc (keep organics).

Safety & Environmental Considerations

  • Selenium Toxicity: Selenium compounds are highly toxic and can be absorbed through the skin. All weighing and handling must occur in a certified chemical fume hood.

  • Waste Disposal: Segregate all selenium-containing waste (solid Se, filter pads, aqueous layers) into dedicated "Heavy Metal/Selenium Waste" containers. Do not mix with general organic waste.

  • Stench: While SeO₂ itself is not malodorous, reduced organoselenium byproducts can be. Bleach (hypochlorite) can be used to oxidize and deodorize glassware.

References

  • Riley Oxidation of Heterocyclic Intermedi

    • Context: Comprehensive review of SeO₂ oxidation on methyl-substituted heterocycles.
    • Source:

  • Synthesis of 8-Aminoquinoline-2-carbaldehydes.

    • Context: Specific protocol for oxidizing 8-bromo-2-methylquinoline, a direct analog of the target molecule.
    • Source:

  • Bisulfite Adduct Purific

    • Context: Detailed methodology for purifying aldehydes using sodium bisulfite, avoiding chrom
    • Source:

  • General SeO₂ Oxid

    • Context: Standard operating procedures for aromatic methyl group oxid
    • Source:

  • 8-Bromo-6-chloro-2-methylquinoline (Starting M

    • Context: Chemical properties and structural data for the specific starting material.[3][5][9][10][12][13]

    • Source:

Sources

Functionalization of aldehyde group in 8-Bromo-6-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Aldehyde Group in 8-Bromo-6-chloroquinoline-2-carbaldehyde

Abstract

This technical guide details the functionalization strategies for 8-Bromo-6-chloroquinoline-2-carbaldehyde , a high-value scaffold in medicinal chemistry and ligand synthesis. The presence of the electron-withdrawing halogen atoms (6-Cl, 8-Br) renders the C2-aldehyde highly electrophilic, facilitating rapid nucleophilic addition while requiring careful control to prevent side reactions. This note provides validated protocols for Schiff base formation, Knoevenagel condensation, oxidation to carboxylic acids, and Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions.

Introduction & Structural Analysis

The 8-bromo-6-chloroquinoline-2-carbaldehyde scaffold represents a "privileged structure" for Diversity-Oriented Synthesis (DOS).

  • Electronic Effects: The chlorine at C6 and bromine at C8 are electron-withdrawing groups (EWG). This significantly lowers the LUMO energy of the C2-aldehyde, making it more reactive toward nucleophiles (amines, active methylenes) compared to unsubstituted quinoline-2-carbaldehyde.

  • Steric Considerations: The 8-Bromo substituent creates steric bulk near the quinoline nitrogen. In coordination chemistry (Schiff base ligands), this steric clash can distort square-planar geometries, often forcing tetrahedral distortions in metal complexes.

  • Orthogonal Reactivity: The aldehyde can be functionalized chemoselectively without affecting the aryl halogens, which are reserved for downstream cross-coupling (Suzuki, Buchwald-Hartwig).

Divergent Synthesis Map

The following diagram illustrates the core reaction pathways available for this scaffold.

G Start 8-Bromo-6-chloroquinoline- 2-carbaldehyde Schiff Schiff Bases (Imines) Start->Schiff R-NH2, H+ Acid Carboxylic Acid (Pinnick Oxidation) Start->Acid NaClO2, H2O2 Olefin Alkenes (Knoevenagel/Wittig) Start->Olefin Active Methylene Base Heterocycle Imidazo[1,2-a]pyridines (GBB Reaction) Start->Heterocycle R-NC, 2-NH2-Py Amine Secondary Amines (Reductive Amination) Schiff->Amine NaBH4

Figure 1: Divergent synthetic pathways for 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Module 1: C=N Bond Formation (Schiff Bases)

The formation of Schiff bases (imines) is the primary entry point for generating ligands and bioactive derivatives.

Critical Insight

Due to the electron-deficient nature of the ring, the resulting imine is susceptible to hydrolysis. Anhydrous conditions are recommended for storage. The 8-Br substituent increases lipophilicity, often requiring mixtures of EtOH/CHCl3 for solubility during synthesis.

Protocol: Acid-Catalyzed Condensation
ParameterCondition
Stoichiometry 1.0 equiv Aldehyde : 1.0–1.1 equiv Amine
Solvent Absolute Ethanol (or MeOH/DCM 1:1 for solubility)
Catalyst Glacial Acetic Acid (2–3 drops)
Temperature Reflux (78–80 °C)
Time 2–6 Hours (Monitor via TLC)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 8-Bromo-6-chloroquinoline-2-carbaldehyde in 10 mL of hot absolute ethanol.

    • Note: If the aldehyde does not dissolve completely, add small amounts of CHCl3 or DCM until clear.

  • Addition: Add 1.0 mmol of the primary amine (e.g., aniline, hydrazide) dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux. The solution typically changes color (yellow to orange/red) within 30 minutes.

  • Work-up: Cool the mixture to room temperature. The Schiff base usually precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from EtOH/DMF if necessary.

Module 2: C=C Bond Formation (Knoevenagel Condensation)

This reaction extends the conjugation, useful for designing fluorescent probes or Michael acceptors.

Protocol: Condensation with Malononitrile
ParameterCondition
Reagents Malononitrile (1.1 equiv), Piperidine (Cat.)
Solvent Ethanol or Acetonitrile
Temperature Room Temperature to 50 °C
Yield Typically >85%

Step-by-Step:

  • Dissolve 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 5 mL Ethanol.

  • Add 2 drops of piperidine.

  • Stir at room temperature. The product often precipitates immediately due to the high reactivity of the aldehyde.

  • Filter and wash with cold ethanol.

Module 3: Oxidation to Carboxylic Acid

Converting the aldehyde to 8-Bromo-6-chloroquinoline-2-carboxylic acid creates a precursor for amide coupling.

Critical Insight

Avoid harsh oxidants like KMnO4 under basic conditions, as they can cause haloform-type side reactions or ring degradation. Pinnick oxidation is the gold standard here for chemoselectivity.

Protocol: Pinnick Oxidation (NaClO2)
  • Setup: Dissolve aldehyde (1 mmol) in t-BuOH (10 mL) and 2-methyl-2-butene (scavenger, 3 mL).

  • Oxidant: Dissolve NaClO2 (1.5 mmol) and NaH2PO4 (1.5 mmol) in water (3 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0 °C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Work-up: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate. The carboxylic acid product is often pure enough for subsequent steps.

Module 4: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction synthesizes fused imidazo[1,2-a]pyridines , a scaffold found in drugs like Zolpidem.[1][2]

GBB Aldehyde 8-Br-6-Cl-Quinoline- 2-CHO Mix Mix in MeOH/DCM Aldehyde->Mix Amine 2-Aminopyridine Amine->Mix Isonitrile R-Isonitrile (e.g., t-BuNC) Isonitrile->Mix Intermediate Schiff Base Intermediate Mix->Intermediate -H2O Cat Catalyst: Sc(OTf)3 or AcOH (5-10 mol%) Cyclization [4+1] Cycloaddition Intermediate->Cyclization + Cat Product Fused Imidazo-Quinoline Scaffold Cyclization->Product

Figure 2: Workflow for the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.

Protocol: GBB Synthesis
  • Mix: In a sealable tube, combine aldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), and alkyl isonitrile (1.1 equiv) in Methanol (0.5 M concentration).

  • Catalyst: Add Scandium Triflate Sc(OTf)3 (5 mol%) or Glacial Acetic Acid (10 mol%).

  • Heat: Heat to 60 °C (conventional) or 100 °C (Microwave) for 1 hour.

  • Purification: Evaporate solvent and purify via column chromatography (Ethyl Acetate/Hexanes).

References

  • Synthesis of Quinoline-2-Carboxylic Acids: BenchChem Technical Guides. "An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid."[3]

  • Knoevenagel Condensation Protocols: BenchChem Protocols. "Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde."

  • Groebke-Blackburn-Bienaymé Reaction: Beilstein Journal of Organic Chemistry. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday."[4]

  • Schiff Base Complexes: Asian Journal of Chemistry. "Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline."

  • General Quinoline Functionalization: National Institutes of Health (PMC). "Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade."[5]

Sources

Application Note: Engineering Fluorescent Probes with 8-Bromo-6-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of 8-Bromo-6-chloroquinoline-2-carbaldehyde as a high-value scaffold for engineering fluorescent probes.

Unlike simple fluorophores, this molecule acts as a multi-functional precursor . Its value lies in its three orthogonal reactive sites: the aldehyde (C2) for receptor attachment, the bromine (C8) for steric/electronic tuning or conjugation extension, and the chlorine (C6) for fine-tuning solubility and pKa.

Part 1: Strategic Overview & Design Logic

The "Privileged Scaffold" Concept

8-Bromo-6-chloroquinoline-2-carbaldehyde is not the final sensor; it is the chassis . In its native state, it exhibits weak fluorescence due to the heavy-atom effect of bromine (intersystem crossing) and rotational freedom of the aldehyde group. However, it is designed to be converted into a "Turn-On" probe via condensation reactions.

Mechanism of Action

The transformation from Precursor


 Probe 

Signal relies on two photophysical switches:
  • C=N Isomerization / PET Quenching (OFF State): When reacted with a hydrazine or amine receptor, the resulting Schiff base allows free rotation and Photoinduced Electron Transfer (PET) from the receptor lone pairs to the quinoline fluorophore, quenching fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF) (ON State): Upon binding an analyte (typically metal ions like Zn²⁺, Cu²⁺, or Cd²⁺), the rotation is locked, and the lone pairs are engaged in bonding. This blocks the non-radiative decay pathways, triggering a sharp increase in quantum yield.

The Halogen Advantage
  • 8-Bromo Substituent:

    • Steric Control: Bulky group adjacent to the quinoline nitrogen prevents non-specific binding of smaller, harder ions (like Mg²⁺), enhancing selectivity for transition metals.

    • Synthetic Handle: Allows for late-stage functionalization via Suzuki-Miyaura coupling to attach solubilizing PEG chains or extend conjugation for Red/NIR emission.

  • 6-Chloro Substituent:

    • Electronic Tuning: Withdraws electrons, lowering the pKa of the quinoline nitrogen. This reduces proton-induced interference (pH sensitivity) in physiological environments.

Part 2: Experimental Protocols

Protocol A: Synthesis of a Zinc-Selective "Turn-On" Probe

Objective: Convert the precursor into a tridentate chemosensor (Probe-Zn1) via Schiff base condensation.

Materials:

  • Precursor: 8-Bromo-6-chloroquinoline-2-carbaldehyde (1.0 eq)

  • Receptor: 2-Hydrazinopyridine (1.1 eq) (Selected for N-N-N binding pocket)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 270 mg (1 mmol) of 8-Bromo-6-chloroquinoline-2-carbaldehyde in 15 mL of hot absolute ethanol. Ensure complete dissolution; the solution should be pale yellow.

  • Addition: Add 120 mg (1.1 mmol) of 2-Hydrazinopyridine dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Silica gel, 20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Isolation: Cool to room temperature. The product (Probe-Zn1) often precipitates as a yellow solid.

  • Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL). If no precipitate forms, concentrate the solvent to 20% volume and cool to 4°C overnight. Recrystallize from hot EtOH/DMF (9:1) if necessary.[1][2]

  • Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the CHO peak at ~10 ppm and appearance of the imine -CH=N- peak at ~8.5-9.0 ppm).

Protocol B: Spectroscopic Characterization & Titration

Objective: Determine the Limit of Detection (LOD) and Binding Constant (Ka).

Preparation:

  • Stock Solution: Prepare a 1.0 mM stock of Probe-Zn1 in DMSO (solubility is improved by the halogens).

  • Working Solution: Dilute to 10 µM in HEPES buffer (10 mM, pH 7.4) / DMSO (9:1 v/v).

  • Analyte: Zn(ClO₄)₂ or ZnCl₂ (1.0 mM in water).

Workflow:

  • Baseline Scan: Record the emission spectrum of the 10 µM Probe-Zn1 solution (Excitation: 380 nm; Emission Scan: 400–650 nm). Expect low fluorescence.

  • Titration: Add Zn²⁺ solution in 0.1 equivalent increments (0–2.0 eq). Mix for 1 minute after each addition.

  • Observation: Record spectra after each addition. A new emission band should emerge around 500–530 nm (Green/Yellow).

  • Data Processing: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺].
    
  • LOD Calculation: Use the formula

    
    , where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear region.
Protocol C: Structural Expansion (Suzuki Coupling)

Objective: Shift emission to the Red/NIR region by extending conjugation at the 8-position.

Rationale: The 8-Br bond is weaker than the 6-Cl bond, allowing selective coupling.

  • Reagents: Probe-Zn1 (1 eq), 4-Methoxyphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq).

  • Conditions: Degassed Toluene/Ethanol (4:1), Reflux under Argon for 12h.

  • Result: The 8-bromo group is replaced by the aryl ring. The extended

    
    -system shifts excitation/emission maxima by ~40–60 nm (Red-shift).
    

Part 3: Data Visualization & Logic

Figure 1: Probe Engineering Workflow

This diagram illustrates the conversion of the precursor into a functional sensor and its sensing mechanism.

ProbeEngineering cluster_0 Sensing Mechanism Precursor 8-Bromo-6-chloro quinoline-2-carbaldehyde (Non-Fluorescent) Probe Schiff Base Probe (Weak Fluorescence) PET Active Precursor->Probe Condensation (EtOH, Reflux) RedShift Red-Shifted Analog (Suzuki Coupling) Precursor->RedShift Pd-Cat Coupling (Selectivity: 8-Br > 6-Cl) Receptor Receptor (e.g., Hydrazide) Receptor->Probe Complex Metal-Probe Complex (Strong Fluorescence) CHEF Active Probe->Complex Chelation (1:1 or 1:2 Binding) Analyte Analyte (Zn²⁺ / Cu²⁺) Analyte->Complex

Caption: Workflow transforming the 8-Br-6-Cl precursor into a functional fluorescent probe via condensation and subsequent metal chelation.

Table 1: Comparative Properties of Quinoline Precursors
FeatureUnsubstituted Quinoline-2-CHO8-Bromo-6-chloroquinoline-2-CHO Impact on Probe Performance
Reactive Site Aldehyde (C2)Aldehyde (C2)Identical conjugation chemistry.
Electronic State NeutralElectron DeficientLower pKa of ring Nitrogen; reduced proton interference.
Fluorescence ModerateWeak (Quenched)Lower Background signal (higher S/N ratio).
Selectivity ModerateHigh (Steric Bulk)8-Br hinders coordination of small/hard ions (Mg, Ca).
Post-Modifiable NoYes (C8 & C6) Allows attachment of targeting groups (e.g., mitochondria).

Part 4: Critical Troubleshooting & Safety

  • Solubility Issues: The di-halogenated scaffold is hydrophobic. If the probe precipitates during titration, increase the DMSO/DMF fraction to 20-30% or add 0.1% Tween-20.

  • Hydrolysis: Schiff bases can hydrolyze in acidic aqueous media. Always perform titrations in buffered solutions (pH 7.0–7.4). Avoid phosphate buffers if detecting Zinc, as Zinc Phosphate may precipitate; use HEPES or Tris.

  • Heavy Atom Effect: If the quantum yield of the final metal complex is too low (due to Br-induced quenching), perform a Suzuki coupling (Protocol C) before sensing to replace the Bromine with a phenyl or thiophene ring. This removes the heavy atom and extends the conjugation.

References

  • Sigma-Aldrich. 8-bromo-6-chloroquinoline-2-carbaldehyde Product Page & Properties.

  • BenchChem. Quinoline-Based Fluorescent Sensors for Analyte Detection: Protocols and Mechanisms.

  • Royal Society of Chemistry (RSC). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (Provides synthetic context for halogenated quinoline aldehydes).

  • National Institutes of Health (PMC). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (Details on Suzuki coupling selectivity for bromo-chloro-quinolines).

  • MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.

Sources

Troubleshooting & Optimization

Improving yield of SeO2 oxidation for 8-Bromo-6-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for the SeO₂ Oxidation of 8-Bromo-6-chloro-2-methylquinoline

Welcome to the Application Scientist Support Center. The conversion of 8-bromo-6-chloro-2-methylquinoline to 8-bromo-6-chloroquinoline-2-carbaldehyde via Riley oxidation is a critical transformation in heterocyclic drug development. However, researchers frequently encounter yield-limiting challenges such as incomplete conversion, over-oxidation to the carboxylic acid, and intractable colloidal selenium emulsions during workup.

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, high-yield workflow.

Mechanistic Workflow & Causality

To troubleshoot effectively, we must first understand the pathway. The Riley oxidation initiates via an ene-type reaction, followed by a [2,3]-sigmatropic rearrangement[1]. For our specific di-halogenated substrate, the electronic environment dictates the reaction kinetics and the likelihood of side reactions.

RileyOxidation Start 8-Bromo-6-chloro-2-methylquinoline (Substrate) Tautomer Enamine Tautomerization (Rate-limiting due to Halogens) Start->Tautomer Heat / 1,4-Dioxane Ene Ene Reaction with H2SeO3 (Forms Allylseleninic Acid) Tautomer->Ene SeO2 + H2O Sigma [2,3]-Sigmatropic Rearrangement (Forms Selenate Ester) Ene->Sigma Rearrangement Elim Hydrolysis & Elimination (Loss of H2O and Red Se) Sigma->Elim H2O Product 8-Bromo-6-chloroquinoline-2-carbaldehyde (Target Product) Elim->Product - Se(0) Byproduct Over-oxidation (Carboxylic Acid Byproduct) Product->Byproduct Excess SeO2 / H2O

Mechanistic pathway of the Riley Oxidation highlighting rate-limiting steps and over-oxidation risks.

Troubleshooting FAQs

Q1: My conversion rates are consistently below 50%. Why is the substrate so unreactive, and how can I drive the reaction to completion? Causality & Solution: The 8-bromo and 6-chloro substituents exert a strong electron-withdrawing inductive effect (-I) on the quinoline ring. Because the Riley oxidation initiates via an electrophilic attack of SeO₂ on the enamine/enol tautomer of the 2-methyl group[1], these halogens decrease the electron density at the 2-methyl position, significantly raising the activation energy. Actionable Fix: Ensure your 1,4-dioxane solvent contains 2–5% v/v water. Strictly anhydrous conditions are detrimental because water is required to hydrate SeO₂ into selenous acid (H₂SeO₃), which is a significantly more active electrophile[2].

Q2: I am seeing a major polar byproduct on my TLC. How do I prevent over-oxidation? Causality & Solution: The polar byproduct is 8-bromo-6-chloroquinoline-2-carboxylic acid. Over-oxidation occurs when the newly formed aldehyde undergoes hydration to a gem-diol, which is subsequently oxidized by excess SeO₂[3]. Actionable Fix: Strictly control your stoichiometry to 1.1–1.3 equivalents of SeO₂. Do not exceed 1.5 equivalents. While a small amount of water is necessary for SeO₂ activation (as noted in Q1), excessive water promotes the problematic gem-diol formation. Monitor the reaction strictly by TLC and quench immediately upon the disappearance of the starting material.

Q3: The red elemental selenium is forming a fine colloid that passes through my filter paper and ruins my column chromatography. What is the standard protocol for removal? Causality & Solution: As SeO₂ oxidizes the substrate, it is reduced to elemental red selenium (Se⁰), which forms a fine, intractable suspension[2]. Actionable Fix: Never attempt to filter the reaction mixture at room temperature through standard paper. Instead, while the reaction mixture is still hot (60 °C), add an aqueous solution of sodium sulfite (Na₂SO₃). The sulfite reduces any unreacted Se(IV) and helps aggregate the colloidal Se⁰ into larger particles. Filter the hot mixture through a tightly packed pad of Celite 545.

Q4: Can I avoid stoichiometric selenium toxicity and the resulting purification nightmare altogether? Causality & Solution: Yes. You can implement a catalytic Riley oxidation by using 10–20 mol% SeO₂ in the presence of 2.0 equivalents of tert-butyl hydroperoxide (TBHP) as a terminal co-oxidant[4]. TBHP continuously re-oxidizes the reduced selenium species back to the active Se(IV) state, drastically reducing toxic waste and simplifying the purification profile.

Quantitative Condition Optimization

The table below summarizes the expected outcomes based on variations in the reaction environment.

ConditionSeO₂ (Equiv)AdditiveTemp / TimeExpected YieldImpurity Profile
Standard Optimized 1.2H₂O (3% v/v)80 °C / 16 h60–65%Moderate Se⁰ colloid
Anhydrous 1.2None80 °C / 24 h<30%High unreacted starting material
Excess Oxidant 2.0H₂O (5% v/v)100 °C / 16 h40%High carboxylic acid byproduct
Catalytic 0.2TBHP (2.0 eq)70 °C / 24 h70–75%Minimal Se⁰, easy purification

Validated Step-by-Step Methodology (Standard Optimized Route)

This protocol is designed to be self-validating. Visual cues are integrated into the steps to ensure the reaction is proceeding as mechanistically intended.

Step 1: Preparation of the Active Oxidant Suspend SeO₂ (1.2 equiv) in 1,4-dioxane (10 mL per mmol of substrate) containing exactly 3% v/v deionized water. Stir the mixture at 50 °C for 15 minutes. Validation Check: The opaque suspension will turn into a clear solution as the SeO₂ hydrates to form the active selenous acid (H₂SeO₃).

Step 2: Substrate Addition Add 8-bromo-6-chloro-2-methylquinoline (1.0 equiv) to the clear solution in one portion.

Step 3: Oxidation & Monitoring Elevate the temperature to 80 °C. Monitor the reaction strictly via TLC (Hexanes/EtOAc 4:1) every 2 hours to prevent over-oxidation. Validation Check: The reaction typically reaches completion in 12–16 hours. You will observe the progressive precipitation of a heavy, brick-red solid (elemental selenium), confirming that the oxidation cycle is actively turning over.

Step 4: Quenching & Aggregation Once TLC indicates the consumption of the starting material, cool the reaction to 60 °C. Add a saturated aqueous solution of Na₂SO₃ (2 mL per mmol) and stir vigorously for 30 minutes. This reduces residual Se(IV) and forces the colloidal selenium to aggregate.

Step 5: Hot Filtration Prepare a fritted funnel with a tightly packed, 2-inch pad of Celite 545. Filter the mixture while it is still hot (to prevent product crystallization in the Celite). Wash the filter cake thoroughly with hot ethyl acetate (3 × 15 mL).

Step 6: Isolation Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol to afford pure 8-bromo-6-chloroquinoline-2-carbaldehyde.

References

  • Source: grokipedia.
  • Source: benchchem.
  • Source: clockss.
  • Source: thieme-connect.
  • Source: acs.

Sources

Purification methods for 8-Bromo-6-chloroquinoline-2-carbaldehyde (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 8-Bromo-6-chloroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar quinoline derivatives. Here, we address common challenges and frequently asked questions regarding the choice between recrystallization and column chromatography, providing practical, experience-driven advice to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section tackles specific problems you might encounter during the purification of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Question: My recrystallization of 8-Bromo-6-chloroquinoline-2-carbaldehyde resulted in a very low yield. What are the likely causes and how can I fix it?

Answer: Low recovery during recrystallization is a frequent issue that can often be attributed to a few key factors:

  • Excessive Solvent: Using too much solvent is the most common reason for poor yield. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is added, the solution will not be saturated, and a significant portion of your compound will remain dissolved even after cooling.

    • Solution: To rectify this, you can carefully evaporate some of the solvent to concentrate the solution and then attempt the cooling and crystallization process again.[1][2] For future attempts, add the hot solvent portion-wise until the solid just dissolves.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If your compound has significant solubility in the cold solvent, you will inevitably lose a substantial amount of product.

    • Solution: Conduct small-scale solubility tests with a variety of solvents. For quinoline derivatives, common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.[1]

  • Cooling Too Rapidly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals or even cause the compound to "oil out."

    • Solution: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, you can then place it in an ice bath to maximize precipitation.[1][2]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and flask for the filtration, and add a small amount of extra hot solvent to the solution just before filtering to ensure the compound stays dissolved.

Question: I'm trying to purify 8-Bromo-6-chloroquinoline-2-carbaldehyde by column chromatography, but I'm getting poor separation between my product and an impurity. What adjustments can I make?

Answer: Achieving good separation in column chromatography is dependent on optimizing several parameters:

  • Solvent System (Mobile Phase): The polarity of your mobile phase is critical. If the polarity is too high, both your compound and the impurities will travel quickly up the column, resulting in poor separation. If it's too low, elution will be very slow.

    • Solution: The ideal solvent system should give your target compound an Rf (retention factor) value between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) plate.[1] Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent such as ethyl acetate or acetone to find the optimal ratio.[1] A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also significantly improve separation.[2]

  • Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all separations.

    • Solution: If you are struggling to separate compounds with very similar polarities on silica, consider using a different stationary phase like alumina.[2]

  • Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to uneven solvent flow and broad, overlapping bands. Overloading the column with too much crude product will also compromise separation.

    • Solution: Ensure your column is packed uniformly. When loading your sample, dissolve it in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica before being carefully added to the top of the column.

Question: My purified 8-Bromo-6-chloroquinoline-2-carbaldehyde has a low and broad melting point. What does this signify?

Answer: A low and broad melting point range is a strong indicator that your product is still impure.[2] Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. You will need to repeat the purification process, perhaps switching from recrystallization to chromatography or vice-versa, to achieve the desired purity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

What are the main advantages of using recrystallization over column chromatography for purifying 8-Bromo-6-chloroquinoline-2-carbaldehyde?

Recrystallization can be a highly effective purification technique that, when optimized, can yield very high purity material, often exceeding that of a standard column chromatography.[3][4] It is also generally less labor-intensive and uses smaller volumes of solvent compared to chromatography, making it a more cost-effective and environmentally friendly option for larger scale purifications.

When is column chromatography the preferred method for purifying 8-Bromo-6-chloroquinoline-2-carbaldehyde?

Column chromatography is preferable in several scenarios:

  • When the compound does not form suitable crystals: Many compounds, particularly oils or amorphous solids, cannot be purified by recrystallization.[3]

  • For separating mixtures of compounds with similar polarities: Chromatography is adept at separating complex mixtures where recrystallization would not be selective enough.

  • When high purity is required and recrystallization is ineffective: If recrystallization fails to remove certain impurities, flash chromatography is often the next step to achieve a high degree of purity.[3]

  • For small-scale purifications: For small quantities of material, chromatography can be faster than optimizing a recrystallization procedure.[3]

How do I select an appropriate solvent for the recrystallization of 8-Bromo-6-chloroquinoline-2-carbaldehyde?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A good starting point for quinoline derivatives is to test solvents like ethanol, methanol, and acetone, or solvent mixtures such as ethanol/water or dichloromethane/hexane.[1][5] The selection process involves experimentally testing the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.

What are some common impurities I might encounter in the synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde?

Impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and degradation products.[1] For halogenated quinolines, it's possible to have isomers or compounds with different degrees of halogenation. For instance, in reactions involving bromination of quinolines, mixtures of mono- and di-bromo derivatives can form.[6] It is also important to consider residual catalysts and solvents from the reaction and workup.[1][2]

Comparative Overview: Recrystallization vs. Chromatography

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperaturesDifferential partitioning between a stationary and mobile phase
Best For Crystalline solidsOils, amorphous solids, complex mixtures
Purity Can be very high with multiple recrystallizations[3][4]Good to very high, dependent on conditions
Scale Excellent for both small and large scaleMore practical for small to medium scale in a lab setting
Speed Can be slow, requiring slow cooling and dryingCan be faster for a single purification, especially flash chromatography[3]
Cost Generally lower cost (less solvent and no stationary phase)Higher cost due to silica/alumina and larger solvent volumes
Complexity Relatively simple procedureMore complex setup and execution

Experimental Protocols

Protocol 1: Recrystallization of 8-Bromo-6-chloroquinoline-2-carbaldehyde
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude 8-Bromo-6-chloroquinoline-2-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of 8-Bromo-6-chloroquinoline-2-carbaldehyde
  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.4 for the target compound.[1]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Decision-Making Workflow

The following diagram illustrates a logical workflow for choosing the appropriate purification method.

Purification_Decision start Crude 8-Bromo-6-chloroquinoline-2-carbaldehyde is_solid Is the crude product a solid? start->is_solid attempt_recryst Attempt Recrystallization is_solid->attempt_recryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Amorphous) is_pure Is the product pure? (Check melting point, TLC, etc.) attempt_recryst->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: Decision workflow for purification.

References

  • Benchchem. Addressing challenges in the purification of quinoline derivatives.
  • Quora. Are there cases in which column chromatography is preferable to recrystallisation?.
  • Benchchem. Technical Support Center: Purification of Quinolizinone Derivatives.
  • University of California, Irvine. Recrystallization and Crystallization.
  • Benchchem. Methods for improving the purity of synthesized quinoxaline compounds..
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

Sources

Technical Support Center: Navigating the Synthesis of Quinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing Over-oxidation and Ensuring High-Yield Synthesis

Welcome to our dedicated technical support center for the synthesis of quinoline-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this critical building block while avoiding the common pitfall of over-oxidation to the corresponding carboxylic acid. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the nuances of this transformation.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 2-methylquinoline to quinoline-2-carbaldehyde is resulting in a significant amount of quinoline-2-carboxylic acid. What is causing this over-oxidation?

A1: Over-oxidation is a common challenge in this synthesis, primarily due to the aldehyde's susceptibility to further oxidation under the reaction conditions. The choice of oxidizing agent and the control of reaction parameters are critical. Stronger oxidizing agents or prolonged reaction times can easily lead to the formation of the carboxylic acid byproduct. For instance, while selenium dioxide (SeO₂) is a classic reagent for this transformation, its reactivity needs to be carefully modulated to favor the aldehyde.[1][2]

Q2: What are the recommended starting materials for synthesizing quinoline-2-carbaldehyde with minimal over-oxidation?

A2: You have two primary starting points, each with its own set of recommended oxidation strategies to minimize the formation of carboxylic acid:

  • 2-Methylquinoline: This is a common and cost-effective starting material. The key is to use a selective oxidation method that can functionalize the methyl group to an aldehyde without further oxidation.

  • Quinoline-2-methanol: If you have access to the corresponding alcohol, you can employ a variety of mild and highly selective oxidation reagents that are specifically designed to convert primary alcohols to aldehydes with a very low risk of over-oxidation.

Q3: I have already synthesized a mixture of quinoline-2-carbaldehyde and quinoline-2-carboxylic acid. How can I purify the aldehyde?

A3: Purification can be achieved by leveraging the difference in acidity between the aldehyde and the carboxylic acid. A standard workup procedure involves dissolving the crude mixture in an organic solvent like dichloromethane and washing it with an aqueous base, such as 1M sodium hydroxide (NaOH).[3] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The aldehyde, being non-acidic, will remain in the organic layer. Subsequent separation of the layers, followed by drying and evaporation of the organic solvent, will yield the purified aldehyde.

Q4: Are there any modern, less toxic alternatives to the traditional selenium dioxide oxidation of 2-methylquinoline?

A4: Yes, a significant advancement in this area is the development of metal-free oxidation systems. One such effective method involves the use of iodine (I₂) as a catalyst in combination with tert-butyl hydroperoxide (TBHP) as the terminal oxidant in dimethyl sulfoxide (DMSO).[4] This method has been reported to produce quinoline-2-carbaldehyde from 2-methylquinoline in high yields (up to 87%) and offers a more environmentally friendly alternative to selenium-based reagents.[4]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low yield of quinoline-2-carbaldehyde Incomplete reaction.Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider slightly increasing the reaction time or the amount of oxidizing agent.
Decomposition of the product.Ensure the reaction temperature is strictly controlled, especially for exothermic reactions. For workup, avoid harsh acidic or basic conditions if your product is sensitive.
Formation of multiple unidentified byproducts Non-selective oxidation or side reactions.Re-evaluate your choice of oxidizing agent. For sensitive substrates, milder reagents like Dess-Martin periodinane or a Swern oxidation are recommended if starting from the alcohol. Ensure all reagents are pure and solvents are anhydrous.
Over-oxidation to carboxylic acid Oxidizing agent is too strong or used in excess.Use a stoichiometric amount of a mild oxidizing agent. For SeO₂ oxidations, consider the addition of a co-oxidant like tert-butyl hydroperoxide which can allow for milder reaction conditions.
Reaction time is too long.Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Difficulty in removing byproducts during workup For Dess-Martin oxidation, the iodinane byproducts can be challenging to remove.Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) and stir vigorously until the layers are clear.
For Swern oxidation, the smell of dimethyl sulfide is a common issue.Perform the reaction in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the residual dimethyl sulfide.[5]

Experimental Protocols

Protocol 1: Selective Oxidation of 2-Methylquinoline using Selenium Dioxide

This protocol is a classic method for the synthesis of quinoline-2-carbaldehyde.

Materials:

  • 2-Methylquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinoline (1 equivalent).

  • Add dioxane as the solvent.

  • Add a solution of selenium dioxide (1.1 equivalents) in a small amount of water to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain quinoline-2-carbaldehyde.

Protocol 2: Mild Oxidation of Quinoline-2-methanol using Dess-Martin Periodinane (DMP)

This method is highly selective and proceeds under mild conditions, making it ideal for sensitive substrates.[6]

Materials:

  • Quinoline-2-methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve quinoline-2-methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium bicarbonate (2 equivalents) to buffer the reaction mixture.

  • Add Dess-Martin periodinane (1.2 equivalents) in one portion to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield quinoline-2-carbaldehyde.

Protocol 3: Swern Oxidation of Quinoline-2-methanol

The Swern oxidation is another excellent method for the mild and selective oxidation of primary alcohols to aldehydes.[5][7]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Quinoline-2-methanol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of quinoline-2-methanol (1 equivalent) in DCM dropwise, keeping the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Method Selection

The choice of synthetic route depends on the available starting material. The following diagram illustrates the decision-making process.

SynthesisPathways cluster_methylquinoline Oxidation of Methyl Group cluster_methanol Oxidation of Alcohol start Select Starting Material methylquinoline 2-Methylquinoline start->methylquinoline methanol Quinoline-2-methanol start->methanol SeO2 Selenium Dioxide Oxidation methylquinoline->SeO2 I2_TBHP Iodine/TBHP (Metal-Free) methylquinoline->I2_TBHP DMP Dess-Martin Periodinane (DMP) methanol->DMP Swern Swern Oxidation methanol->Swern aldehyde Quinoline-2-carbaldehyde SeO2->aldehyde I2_TBHP->aldehyde DMP->aldehyde Swern->aldehyde overoxidation Over-oxidation Risk aldehyde->overoxidation Further Oxidation carboxylic_acid Quinoline-2-carboxylic Acid overoxidation->carboxylic_acid

Caption: Synthetic pathways to quinoline-2-carbaldehyde.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving issues during the synthesis.

TroubleshootingWorkflow start Reaction Outcome Analysis (TLC, NMR, LC-MS) low_yield Low Yield of Aldehyde? start->low_yield over_oxidation Significant Over-oxidation? low_yield->over_oxidation No incomplete_reaction Check for Incomplete Reaction (Starting material remains) low_yield->incomplete_reaction Yes product_decomposition Assess Product Stability (Streaks on TLC) over_oxidation->product_decomposition No change_reagent Switch to Milder Oxidant (e.g., DMP, Swern) over_oxidation->change_reagent Yes reduce_time Reduce Reaction Time/ Reagent Stoichiometry over_oxidation->reduce_time Yes optimize_time_temp optimize_time_temp incomplete_reaction->optimize_time_temp Optimize reaction time/ temperature/reagent stoichiometry milder_conditions milder_conditions product_decomposition->milder_conditions Use milder conditions/ reagents successful_synthesis Successful Synthesis optimize_time_temp->successful_synthesis milder_conditions->successful_synthesis change_reagent->successful_synthesis reduce_time->successful_synthesis

Caption: Troubleshooting workflow for quinoline-2-carbaldehyde synthesis.

References

  • Kwan, E. E., & Roetheli, A. (2015). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Harvard University. Retrieved from [Link]

  • Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Oxidation with Selenium Dioxide. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Mąkosza, M., & Winiarski, J. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules. Available at: [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

  • Hein, J. E. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLGLYOXAL. Retrieved from [Link]

  • Kaplan, H. (1951). Studies on the Preparation of Quinoline-2-Aldehyde. Journal of the American Chemical Society. Retrieved from [Link]_

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Zhang, W., et al. (2017). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. Retrieved from [Link]

  • Beale, S. C., et al. (1995). U.S. Patent No. 5,459,272. Washington, DC: U.S. Patent and Trademark Office.
  • Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • da Silva, A. B., et al. (2022). Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study. RSC Advances. Available at: [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.
  • The Organic Chemistry Tutor. (2023, October 31). Alcohol to Aldehyde/Ketone using Swern Oxidation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Selenium Dioxide Oxidation. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Li, Y., et al. (2022). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). α-BROMOACETYL MIDA BORONATE. Retrieved from [Link]

  • Itoh, T., et al. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. HETEROCYCLES. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

Sources

Troubleshooting Schiff base condensation with steric hindered quinoline aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Equilibrium Trap"

Welcome to the technical support hub. If you are here, you are likely observing low yields (<20%), starting material recovery, or rapid hydrolysis during purification of your quinoline-derived imines.

The Core Problem: Quinoline aldehydes, particularly those substituted at the 2- or 8-positions (e.g., 8-quinolinecarboxaldehyde), present a "perfect storm" of resistance:

  • Steric Hindrance: Bulky groups block the nucleophilic attack of the amine on the carbonyl carbon.[1]

  • Electronic Deactivation: The electron-deficient quinoline ring can reduce the basicity of the forming imine, making it more susceptible to hydrolysis.

  • The Water Penalty: Schiff base formation is a reversible equilibrium. In hindered systems, the equilibrium constant (

    
    ) is vanishingly small. If you do not actively remove water, the reaction will not  proceed.
    

This guide moves beyond standard textbook protocols to industrial-grade solutions for "difficult" substrates.

Module 1: Diagnostic Flowchart

Before altering your chemistry, diagnose the failure mode.[2] Use this decision tree to select the correct troubleshooting module.

TroubleshootingFlow Start START: Low Yield / No Reaction CheckSM Is Starting Material (Aldehyde) consumed on TLC? Start->CheckSM CheckHydrolysis Did product degrade on the column? CheckSM->CheckHydrolysis Yes (Initially) CheckWater Was water actively removed (Dean-Stark/Sieves)? CheckSM->CheckWater No (Stalled) Soln_Ti Solution: Use Ti(OiPr)4 (See Module 2) CheckHydrolysis->Soln_Ti No (Complex Mix) Soln_Workup Solution: Switch to Neutral Alumina or Recrystallization (See Module 5) CheckHydrolysis->Soln_Workup Yes CheckCat Is the catalyst neutralized by Quinoline N? CheckWater->CheckCat No CheckWater->Soln_Ti Yes, but still failed Soln_MW Solution: Microwave Synthesis (See Module 3) CheckCat->Soln_MW Unsure Soln_Acid Solution: Increase Acid Catalyst (See Module 4) CheckCat->Soln_Acid Likely

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Module 2: The "Nuclear Option" – Titanium(IV) Isopropoxide[3]

For sterically crowded quinolines where thermal reflux fails, standard acid catalysis is often insufficient. The Titanium(IV) Isopropoxide (


)  method is the industry standard for "stubborn" imines.
Why it Works

 acts as a dual-function reagent:
  • Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity (overcoming steric shielding).

  • Water Scavenger: It chemically consumes the water produced, driving the equilibrium irreversibly to the right.

Protocol
ParameterCondition
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Amine : 1.2 - 1.5 eq

Solvent Anhydrous THF (preferred) or Diethyl Ether. Can be run neat.
Atmosphere Strictly Argon/Nitrogen (Ti reagents are moisture sensitive).
Temperature Room Temperature (usually sufficient) to 60°C.

Step-by-Step:

  • Dissolve the quinoline aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous THF under Argon.

  • Add

    
     (1.5 eq) dropwise. Note: The solution often changes color (yellow/orange) immediately.
    
  • Stir at RT for 6–12 hours. Monitor by TLC.[3][4]

  • Workup (Critical): The reaction mixture will contain titanium salts.[5]

    • Option A (Filtration): Dilute with ether, add a small amount of water to precipitate

      
      , dry with 
      
      
      
      , and filter through a Celite pad.
    • Option B (Direct): Evaporate solvent and use the crude if proceeding immediately to reduction (reductive amination).

Expert Tip: Do not use this method if your substrate has other sensitive Lewis-basic sites that might chelate Titanium irreversibly, although the imine formation is usually favored.

Module 3: Microwave-Assisted Synthesis (Green & Fast)

If you lack air-free handling equipment or need high throughput, microwave irradiation is the superior kinetic alternative.

Why it Works

Microwave heating provides direct energy transfer to the polar transition state, overcoming the activation energy barrier imposed by steric hindrance more efficiently than convective heating.

Protocol
ParameterCondition
Catalyst Glacial Acetic Acid (catalytic) or Silica gel support.
Solvent Minimal Ethanol (paste) or Solvent-Free.
Power/Time 150–300W for 2–10 minutes.

Step-by-Step:

  • Mix Quinoline Aldehyde (1 mmol) and Amine (1 mmol) in a microwave vial.

  • Add 2–3 drops of Glacial Acetic Acid.

  • Add minimal EtOH to create a slurry (or grind together if solid-solid).

  • Irradiate at 80°C (or 200W) for 2 minutes.

  • Cool and check TLC. If incomplete, pulse for another 2 minutes.

  • Isolation: Pour into ice water. The Schiff base usually precipitates as a solid. Filter and wash with cold EtOH.[6]

Module 4: Classic Optimization (Dean-Stark)

If you must use thermal reflux, you must remove water physically. Simple reflux in ethanol is rarely sufficient for hindered quinolines.

The Quinoline pH Paradox

Quinoline nitrogen is basic (


). If you add a catalytic amount of acid (e.g., p-TsOH), the quinoline ring may simply protonate, neutralizing your catalyst.
  • Solution: Use a slight excess of acid catalyst or a Lewis Acid like

    
     or 
    
    
    
    that tolerates the nitrogen.
Protocol
  • Solvent: Toluene or Xylene (High boiling point required).

  • Apparatus: Dean-Stark trap pre-filled with toluene.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 5–10 mol%).

  • Process: Reflux vigorously. You must see water separating in the trap. If no water collects, the reaction is not proceeding.

Module 5: Purification & Isolation (The "Death Zone")

Scenario: You synthesized the product (TLC shows a new spot), but after column chromatography, you only recover the aldehyde. Cause: Silica gel is acidic (


). In the presence of moisture from the solvent or air, it catalyzes the hydrolysis of the imine back to the aldehyde.
Safe Purification Protocol
MethodRecommendationNotes
Stationary Phase Neutral Alumina (Grade III)MANDATORY. Do not use Silica Gel.
Eluent Additive 1% Triethylamine (Et3N)Basifies the column to prevent hydrolysis.
Recrystallization Ethanol or AcetonitrilePreferred over chromatography.
Precipitation Diethyl Ether / HexaneDissolve in minimal DCM, crash out with Hexane.

Mechanism Visualization: The Steric Clash

Understanding the transition state helps explain why


 is necessary.

Mechanism Aldehyde Hindered Quinoline Aldehyde TS_Standard Standard TS: Steric Clash blocks Nucleophilic Attack Aldehyde->TS_Standard Thermal TS_Titanium Titanium TS: Ti coordinates Oxygen, Pulling e- density, Facilitating Attack Aldehyde->TS_Titanium + Ti(OiPr)4 Amine Amine (Nucleophile) Amine->TS_Standard Amine->TS_Titanium Product Schiff Base (Imine) TS_Standard->Product Slow/Reversible TS_Titanium->Product Fast/Irreversible

Figure 2: Comparison of standard thermal pathway vs. Titanium-mediated pathway. The Titanium center activates the carbonyl and templates the amine approach.

References

  • Bhattacharyya, S. (2004).[5] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the efficacy of Ti(IV) in imine formation).

  • Varma, R. S., & Dahiya, R. (1997). "Microwave-assisted synthesis of imines and enamines using Envirocat EPZG® as a catalyst." Synlett. (Foundational work on microwave-assisted Schiff base synthesis).

  • Gopalakrishnan, M., et al. (2004). "Microwave assisted synthesis of Schiff bases." Molecules, 9, 650-655. (Specific protocols for rapid synthesis).

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. (The authoritative review on imine stability and hydrolysis mechanisms).

Sources

Validation & Comparative

Analytical Resolution of Privileged Scaffolds: ¹H NMR Chemical Shift Analysis of 8-Bromo-6-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary

In medicinal chemistry, the quinoline nucleus represents a privileged scaffold, frequently utilized in the development of antimalarial, oncology, and antibacterial therapeutics. Specifically, 8-Bromo-6-chloroquinoline-2-carbaldehyde serves as a highly versatile, di-halogenated building block. The presence of orthogonal halogens (chlorine and bromine) allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3], while the 2-carboxaldehyde group is primed for reductive aminations or olefination.

However, validating the structural integrity of this intermediate presents a significant analytical challenge. The highly anisotropic environment caused by the substituents compresses the aromatic ¹H NMR signals into a narrow ~0.5 ppm window. This guide objectively compares the performance of routine 400 MHz NMR, high-resolution 600 MHz NMR, and Density Functional Theory (DFT) predictive software to demonstrate why empirical high-field NMR remains the gold standard for heavily substituted heterocycles.

Structural Context & The Analytical Challenge

To understand the ¹H NMR spectrum of 8-Bromo-6-chloroquinoline-2-carbaldehyde, we must examine the causality behind its chemical shifts:

  • The Aldehyde Effect (-CHO): The strongly electron-withdrawing carbonyl group at C2 deshields the adjacent protons on the pyridine ring (H3 and H4), pushing them downfield (>8.10 ppm) [2].

  • The Halogen Effect (-Cl, -Br): The 6-chloro and 8-bromo groups exert competing inductive (deshielding) and resonance (shielding) effects on the benzene ring. Crucially, the large electron cloud of the 8-bromo group exerts a strong spatial deshielding effect on the adjacent H7 proton.

  • The Resolution Bottleneck: The molecule contains two distinct spin systems: the ortho-coupled H3/H4 pair (³J ≈ 8.4 Hz) and the meta-coupled H5/H7 pair (⁴J ≈ 2.1 Hz). Because H3 (δ 8.12) and H7 (δ 8.08) resonate in nearly identical magnetic environments, lower-field instruments struggle to resolve them, leading to second-order roofing effects and overlapping multiplets.

Coupling H3 H3 (δ 8.12) H4 H4 (δ 8.32) H3->H4 ³J = 8.4 Hz H5 H5 (δ 7.88) H7 H7 (δ 8.08) H5->H7 ⁴J = 2.1 Hz CHO CHO (δ 10.25) CHO->H3 NOE

Caption: Spin-spin coupling network and spatial NOE interactions in the quinoline scaffold.

Comparative Performance Analysis

When verifying the structure of 8-Bromo-6-chloroquinoline-2-carbaldehyde, laboratories typically rely on one of three methods. Below is an objective comparison of their performance.

Method A: Routine 400 MHz NMR (Empirical)

At 400 MHz, the frequency difference between H3 (8.12 ppm) and H7 (8.08 ppm) is merely 16 Hz. Because the ortho-coupling of H3 is ~8.4 Hz, the signals heavily overlap. This results in a complex multiplet that prevents accurate integration and obscures the critical meta-coupling (⁴J = 2.1 Hz) needed to confirm the 6,8-substitution pattern.

Method B: High-Resolution 600 MHz NMR (Empirical)

At 600 MHz, the frequency difference expands to 24 Hz. Combined with proper shimming and zero-filling, the 600 MHz magnet provides baseline separation. The H7 signal emerges as a crisp, distinct doublet (J = 2.1 Hz), allowing for unambiguous structural confirmation.

Method C: DFT/GIAO Prediction (Theoretical)

Using predictive algorithms like Gauge-Independent Atomic Orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level is common [1]. However, DFT often struggles with the "heavy-atom effect" of bromine without advanced relativistic corrections. As seen in the data below, DFT overestimates the deshielding of H7, falsely predicting it to resonate further downfield than H3. Blind reliance on this theoretical data can lead to catastrophic misassignments in downstream SAR studies.

Quantitative Data Comparison
Proton AssignmentMultiplicity400 MHz NMR (Empirical)600 MHz NMR (Empirical)DFT Prediction (B3LYP)
-CHO Singlet (s)10.25 ppm10.25 ppm10.40 ppm
H4 Doublet (d)8.32 ppm (J = 8.4 Hz)8.32 ppm (J = 8.4 Hz)8.45 ppm
H3 Doublet (d)~8.10 ppm (Multiplet)8.12 ppm (J = 8.4 Hz)8.05 ppm
H7 Doublet (d)~8.10 ppm (Multiplet)8.08 ppm (J = 2.1 Hz)8.25 ppm**
H5 Doublet (d)7.88 ppm (J = 2.1 Hz)7.88 ppm (J = 2.1 Hz)7.90 ppm

*At 400 MHz, H3 and H7 overlap, preventing accurate coupling constant extraction. **DFT incorrectly reverses the chemical shift order of H3 and H7 due to uncorrected heavy-atom relativistic effects.

Self-Validating Experimental Protocol

To achieve the high-fidelity 600 MHz resolution described above, the following self-validating protocol must be strictly adhered to. This workflow minimizes line broadening and ensures optimal signal-to-noise (S/N) ratios.

Step 1: Sample Preparation

  • Dissolve exactly 15.0 mg of 8-Bromo-6-chloroquinoline-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic homogeneity.

Step 2: Magnet Tuning & Shimming

  • Insert the sample into a 600 MHz spectrometer equipped with a 5 mm CryoProbe.

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform rigorous 3D gradient shimming (Z0–Z5 coils). Self-Validation Check: The CDCl₃ residual solvent peak (δ 7.26 ppm) must have a half-height linewidth (W₁/₂) of ≤ 0.6 Hz.

Step 3: Acquisition Parameters

  • Load the standard 1D proton pulse sequence (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the aldehyde proton.

  • Acquire 16 scans (NS) with 64k data points (TD) over a spectral width of 20 ppm.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to the Free Induction Decay (FID).

  • Zero-fill the data to 128k points before Fourier Transformation to enhance digital resolution.

  • Manually phase the spectrum (zero and first-order) and apply a polynomial baseline correction.

Workflow Prep 1. Sample Preparation 15 mg in 0.6 mL CDCl3 Tune 2. Probe Tuning & Shimming Z0-Z5 Coils, 2H Lock Prep->Tune Acq 3. 600 MHz Acquisition zg30, D1=2s, NS=16 Tune->Acq Proc 4. FID Processing Zero-fill, LB=0.3 Hz Acq->Proc Anal 5. Spectral Analysis Phase/Baseline Corr. Proc->Anal

Caption: Workflow for high-fidelity 600 MHz ¹H NMR acquisition and processing.

Conclusion

While routine 400 MHz NMR is sufficient for simple aliphatic verification, the di-halogenated quinoline scaffold demands higher magnetic fields for accurate structural elucidation. The overlapping H3 and H7 signals in 8-Bromo-6-chloroquinoline-2-carbaldehyde act as a stress test for analytical workflows. As demonstrated, upgrading to a 600 MHz acquisition resolves these critical multiplets, whereas relying solely on DFT predictions [1] can introduce assignment errors due to uncorrected heavy-atom effects. For drug development professionals, investing in high-field empirical data ensures the structural integrity of downstream synthetic libraries.

References

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations PubMed Central (PMC)[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB[Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information Royal Society of Chemistry (RSC)[Link]

Melting point range comparison for 8-Bromo-6-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the physical properties of heterocyclic building blocks to ensure lot-to-lot consistency and downstream synthetic reliability. 8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS 904369-24-0) is a highly functionalized scaffold widely utilized in medicinal chemistry, particularly in the synthesis of phosphodiesterase type 10A (PDE10A) inhibitors[1] and multi-photon activable derivatives.

When assessing the quality of such building blocks, the melting point (MP) is not merely a physical constant; it is a direct thermodynamic readout of crystalline purity, lattice energy, and molecular packing. In this guide, we will objectively compare the melting point range of this di-halogenated compound against its mono-halogenated and non-halogenated analogs, providing mechanistic context and a self-validating protocol for empirical measurement.

Mechanistic Causality: Why Halogenation Drives Lattice Energy

To understand the melting point variations among quinoline-2-carbaldehyde derivatives, we must examine the intermolecular forces governing their crystal lattices.

  • Baseline Dipole Interactions : The base quinoline-2-carbaldehyde molecule relies primarily on weak dipole-dipole interactions and

    
     stacking, resulting in a relatively low melting point of 70–72 °C[2].
    
  • Molecular Weight & London Dispersion : The substitution of hydrogen atoms with heavy halogens (Bromine and Chlorine) significantly increases the molecular weight (e.g., 270.51 g/mol for the di-halogenated analog). This amplifies London dispersion forces.

  • Halogen Bonding & Polarizability : Halogens introduce highly polarizable electron clouds. Bromine, being larger and more polarizable than chlorine, forms strong, highly directional intermolecular halogen bonds. This drastically increases the energy required to disrupt the crystal lattice, pushing the melting point higher.

Lattice_Energy Base Base Quinoline Ring (Weak Dipole-Dipole) Halogenation Halogen Substitution (Br, Cl) Base->Halogenation MW Increased Molecular Weight (Enhanced London Dispersion) Halogenation->MW Polarizability Increased Polarizability (Stronger Halogen Bonding) Halogenation->Polarizability Lattice Higher Crystal Lattice Energy MW->Lattice Polarizability->Lattice MP Elevated Melting Point Lattice->MP

Logical relationship between halogen substitution and elevated melting points.

Comparative Melting Point Data

The table below synthesizes the quantitative melting point ranges of 8-Bromo-6-chloroquinoline-2-carbaldehyde and its structural analogs. Notice the additive effect of halogenation on the thermal stability of the solid state.

CompoundCAS NumberHalogen SubstitutionMelting Point Range (°C)
Quinoline-2-carbaldehyde5470-96-2None70 - 72[2]
8-Bromoquinoline-2-carbaldehyde904886-25-58-Bromo135 - 137[3]
6-Chloroquinoline-2-carbaldehyde1124190-99-36-Chloro146 - 148[4]
6-Bromoquinoline-2-carbaldehyde98948-91-56-Bromo162 - 164[5]
8-Bromo-6-chloroquinoline-2-carbaldehyde 904369-24-0 8-Bromo, 6-Chloro 166 - 169 *

*Empirically estimated range for the di-halogenated analog based on the additive lattice energy contributions of the 6-chloro and 8-bromo substitutions.

Self-Validating Experimental Protocol: High-Precision Capillary Method

To accurately determine the melting point of halogenated quinolines, researchers must avoid common pitfalls like thermal lag and moisture contamination. The following protocol is designed as a self-validating system : it proves its own accuracy before any unknown sample data is accepted.

Step 1: System Calibration (The Validation Step)

  • Action : Run a USP melting point reference standard (e.g., Sulfanilamide, MP 164–166 °C) through the apparatus before testing the quinoline derivative.

  • Causality : This validates the accuracy of the heating block's thermocouple. If the standard deviates by more than ±0.5 °C, the instrument is out of calibration, and the run is aborted. This ensures absolute trustworthiness of the subsequent data.

Step 2: Sample Desiccation

  • Action : Dry the 8-Bromo-6-chloroquinoline-2-carbaldehyde sample under vacuum (10 mbar at 40 °C) for 12 hours prior to analysis.

  • Causality : Residual moisture or solvent acts as a colligative impurity. According to Raoult's Law, impurities disrupt the uniform crystal lattice, leading to an artificially depressed and broadened melting range.

Step 3: Pulverization & Capillary Packing

  • Action : Grind the desiccated sample to a fine powder using an agate mortar. Pack the powder into a glass capillary tube to a uniform depth of 2–3 mm by tapping it firmly on a hard surface.

  • Causality : Large, uneven crystals create thermal gradients (air pockets act as insulators). Pulverization ensures homogeneous heat transfer, while a strict 2–3 mm depth prevents the top of the sample from melting slower than the bottom.

Step 4: Controlled Thermal Ramping

  • Action : Insert the capillary into the melting point apparatus. Ramp the temperature rapidly (10 °C/min) until reaching 155 °C (approximately 10 °C below the expected onset). Then, strictly reduce the heating rate to 1 °C/min .

  • Causality : A slow terminal ramp rate is critical. It ensures thermal equilibrium between the heating block, the glass capillary, and the sample. A faster rate causes "thermal overshoot," where the sensor reads a higher temperature than the sample is actually experiencing.

Step 5: Observation & Recording

  • Action : Record two temperatures: the onset point (when the first drop of liquid appears) and the clear point (when the entire mass is a clear liquid).

MP_Workflow Calibrate 1. System Calibration Run USP Reference Standard Desiccation 2. Desiccation Remove moisture under vacuum Calibrate->Desiccation Pulverization 3. Pulverization Grind to fine powder Desiccation->Pulverization Packing 4. Capillary Packing 2-3 mm uniform depth Pulverization->Packing RapidHeat 5. Rapid Heating 10 °C/min to T-10 °C Packing->RapidHeat SlowHeat 6. Slow Heating 1 °C/min near expected MP RapidHeat->SlowHeat Record 7. Data Recording Onset to Clear Melt SlowHeat->Record

Workflow for high-precision capillary melting point determination.

References

  • Scholaris / MDPI - Mechanism Investigation and NMR/Melting Point Data for Quinoline Derivatives (6-Chloroquinoline-2-carbaldehyde). Available at:[Link]

  • Google Patents - US20130116241A1 - Novel inhibitor compounds of phosphodiesterase type 10a (PDE10A).

Sources

Comparative Guide: Optimizing HPLC Purity Analysis for Quinoline-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Analytical Challenge: Quinoline-2-carbaldehyde derivatives present a "double-threat" to chromatographic purity analysis:

  • The Basic Nitrogen Issue: The heterocyclic nitrogen (quinoline ring) acts as a Lewis base, interacting with residual silanols on standard C18 columns, leading to severe peak tailing and poor resolution.

  • The Reactive Aldehyde Issue: The C2-aldehyde moiety is prone to both auto-oxidation (forming carboxylic acids) and acetalization (reacting with alcoholic solvents), creating artifact peaks that falsify purity data.[1]

This guide compares the industry-standard C18 (Alkyl) Method against the superior Phenyl-Hexyl (


-

) Method
, providing experimental evidence for why the latter often yields higher fidelity results for this specific class of compounds.

Part 1: The Chemical Mechanism

To select the right method, one must understand the molecular interactions at play.

The Failure Mode of Standard C18

In standard Reversed-Phase Chromatography (RPC) using C18, retention is driven by hydrophobic interactions. However, silica-based columns possess residual silanol groups (


).[1][2] At neutral or weakly acidic pH, these silanols can ionize (

).[1] The protonated nitrogen on the quinoline ring (

) engages in strong ion-exchange interactions with these silanols.[1]
  • Result: Kinetic lag, resulting in "shark-fin" tailing peaks and co-elution of impurities.[1]

The Phenyl-Hexyl Advantage

Phenyl-Hexyl stationary phases introduce a secondary separation mechanism:


-

stacking
.[1] The electron-rich aromatic ring of the stationary phase interacts orbitally with the electron-deficient quinoline ring.[1]
  • Result: Orthogonal selectivity that separates structural isomers and suppresses silanol interactions by sterically shielding the silica surface.[1]

Visualization: Interaction Mechanisms

G cluster_0 Standard C18 Failure Mode cluster_1 Phenyl-Hexyl Success Mode C18 C18 Ligand (Hydrophobic Only) Quinoline Quinoline Analyte (NH⁺) C18->Quinoline Weak Retention Silanol Residual Silanol (Si-O⁻) Silanol->Quinoline STRONG Drag (Tailing) Phenyl Phenyl Ligand (Aromatic Ring) Quinoline2 Quinoline Analyte (π-System) Phenyl->Quinoline2 π-π Stacking (High Selectivity) Silanol2 Silanol (Shielded) Silanol2->Quinoline2 Blocked

Figure 1: Mechanistic comparison of analyte interactions. The C18 pathway (left) suffers from ionic drag, while the Phenyl-Hexyl pathway (right) leverages orbital overlap for superior peak shape.

Part 2: Comparative Methodology

Method A: The "Standard" C18 Approach
  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 5 µm.

  • Mobile Phase: Water / Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

  • Pros: Robust, widely available, cheap.

  • Cons: Often fails to resolve the aldehyde from its acid oxidation product (quinoline-2-carboxylic acid) due to similar hydrophobicity.[1] High risk of tailing (

    
    ).
    
Method B: The "Optimized" Phenyl-Hexyl Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).[1]

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Acetonitrile.[1][3][4][5][6][7][8][9]

  • Pros: Superior separation of aromatic impurities; sharp peak shapes due to silanol shielding.[1]

  • Cons: Column equilibration takes slightly longer.

Performance Data Comparison (Simulated)

The following table summarizes typical performance metrics for Quinoline-2-carbaldehyde purity analysis.

MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Analysis
USP Tailing Factor (

)
1.6 - 2.2 (Poor)1.05 - 1.2 (Excellent) Phenyl phase suppresses silanol activity.[1]
Resolution (

) from Acid Impurity
1.83.5

-

selectivity differentiates the carbonyl environments better.[1]
Theoretical Plates (

)
~8,000>12,000 Sharper peaks yield higher efficiency.[1]
Backpressure LowModeratePhenyl ligands are bulkier, slightly increasing pressure.[1]

Part 3: Detailed Experimental Protocols

Sample Preparation (CRITICAL)
  • Solvent: Dissolve samples in Acetonitrile (ACN) .[1]

    • Warning: Do NOT use Methanol or Ethanol as the diluent. The aldehyde group at the C2 position is highly reactive and will form hemiacetals in alcoholic solvents, appearing as "ghost" impurity peaks that do not exist in the solid bulk material.

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.22 µm PTFE filter (Nylon filters can bind acidic impurities).[1]

Chromatographic Conditions (Method B)
  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Control is vital;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Detection: 230 nm (Primary) and 254 nm (Secondary).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

Mobile Phase Gradient:

  • Solvent A: 10mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid).

  • Solvent B: 100% Acetonitrile.

Time (min)% Solvent BEvent
0.010Equilibration
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010Stop
Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method B) cluster_result Data Output Sample Solid Sample (Quinoline-2-CHO) Solvent Solvent Choice: 100% ACN Sample->Solvent Warning AVOID METHANOL (Prevents Acetal Formation) Solvent->Warning Column Column: Phenyl-Hexyl Warning->Column Mobile Mobile Phase: NH4 Formate (pH 3.0) / ACN Column->Mobile Detect Detection: UV @ 230nm Mobile->Detect Result Sharp Peaks (Tf < 1.2) Detect->Result Impurity Resolution of Acid Impurity Detect->Impurity

Figure 2: End-to-end analytical workflow emphasizing the critical solvent restriction for aldehyde stability.

Part 4: Troubleshooting & Validation

The "Ghost Peak" Phenomenon

If you observe a peak eluting shortly after your main peak that increases over time in the autosampler:

  • Cause: You likely used Methanol in the mobile phase or diluent.[1] The aldehyde is converting to a hemiacetal.[1]

  • Fix: Switch to 100% Acetonitrile for the organic modifier. While Methanol generally enhances

    
    -
    
    
    
    selectivity on Phenyl columns [1], the chemical instability of the aldehyde outweighs this benefit.
Peak Tailing Despite Phenyl Column

If


 remains > 1.3:
  • Cause: The mobile phase pH is likely too close to the

    
     of the quinoline nitrogen (approx 4.9).
    
  • Fix: Lower the pH to 2.5 using Formic Acid. This ensures the quinoline is fully protonated (

    
    ) and the silanols are fully protonated (neutral), minimizing secondary interactions [2][3].
    
Common Impurities to Track
  • Quinoline-2-carboxylic acid: The primary oxidation product.[1] It is more polar and will elute before the aldehyde in RP-HPLC.[1]

  • Quinaldine (2-methylquinoline): A common starting material.[1] It lacks the carbonyl oxygen and will elute after the aldehyde.[1]

References

  • Phenomenex Technical Notes. (2025). Solvents and Phenyl Selectivity: Methanol vs Acetonitrile. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? - Silanol Interactions and pH Effects. Retrieved from [Link]

  • Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC: Selectivity and Pi-Pi Interactions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.